molecular formula C10H10Cl3NO B3362865 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide CAS No. 1016535-74-2

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide

Cat. No.: B3362865
CAS No.: 1016535-74-2
M. Wt: 266.5 g/mol
InChI Key: NURIKTZEBIXLAC-UHFFFAOYSA-N
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Description

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide is a halogenated amide derivative of interest in organic synthesis and pharmaceutical research. Compounds within this class are highly valued as versatile synthetic intermediates or building blocks for the construction of more complex molecules . The presence of both an amide group and reactive halogen atoms, particularly the α-halo carbonyl, makes this structure a useful synthon for forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds . In medicinal chemistry, the introduction of halogen atoms like chlorine is a common strategy to modulate the potency, stability, and binding characteristics of drug candidates by engaging in halogen bonding with biological targets . This compound is closely related to intermediates and impurities associated with pharmaceutical substances such as diclofenac and aceclofenac . As such, it holds specific research value for synthetic organic chemists and pharmaceutical scientists working on the development, optimization, and analytical profiling of active pharmaceutical ingredients (APIs). This product is intended for laboratory research purposes. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-5-3-4-7(12)9(8(5)13)14-10(15)6(2)11/h3-4,6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURIKTZEBIXLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)C(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide typically involves the reaction of 2,6-dichloro-3-methylaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,6-dichloro-3-methylaniline+2-chloropropanoyl chloride2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide+HCl\text{2,6-dichloro-3-methylaniline} + \text{2-chloropropanoyl chloride} \rightarrow \text{2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide} + \text{HCl} 2,6-dichloro-3-methylaniline+2-chloropropanoyl chloride→2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The reaction is typically conducted under controlled temperature and pressure conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted amides or thiol derivatives.

    Hydrolysis: Formation of 2,6-dichloro-3-methylbenzoic acid and 2-chloropropanamide.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10Cl3N
  • Molecular Weight : 250.55 g/mol
  • Structure : The compound features a propanamide backbone with a chloro group at the second position and a 2,6-dichloro-3-methylphenyl group at the nitrogen site.

Medicinal Chemistry

2-Chloro-N-(2,6-dichloro-3-methylphenyl)propanamide has been investigated for its potential therapeutic properties:

  • Antibacterial Activity : Studies indicate that this compound exhibits significant antibacterial effects against various pathogens, including Klebsiella pneumoniae. Research has demonstrated minimum inhibitory concentration (MIC) values as low as 10 µg/mL, suggesting its effectiveness in treating resistant bacterial strains.
  • Anticancer Properties : In vitro studies have shown cytotoxic effects on several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5). The presence of specific substituents in its structure appears crucial for enhancing its anticancer activity.

Environmental Science

The compound's stability and degradation pathways have been studied in environmental contexts:

  • Biodegradation : Research indicates that 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide can be degraded by certain bacterial strains through pathways such as the 1,2,4-benzenetriol pathway. This suggests potential applications in bioremediation strategies for contaminated environments.

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds:

  • Chemical Synthesis : It is utilized in the production of various chemicals, dyes, and pigments due to its unique reactivity imparted by the chloro groups attached to the aromatic ring .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide against clinical isolates of Klebsiella pneumoniae. The results indicated significant inhibition at concentrations as low as 10 µg/mL. This study highlights the compound's potential as a new antibacterial agent.

Case Study 2: Anticancer Activity Assessment

In vitro assessments of the compound's anticancer properties were conducted using various cancer cell lines. The findings demonstrated that the compound exhibited cytotoxic effects on leukemia and colon cancer cells. The structure-activity relationship indicates that specific functional groups enhance its biological activity.

Summary of Findings

The applications of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide span across medicinal chemistry, environmental science, and industrial chemistry. Its antibacterial and anticancer properties make it a valuable candidate for further research in drug development. Additionally, its biodegradation pathways suggest a role in environmental remediation efforts.

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntibacterial agentEffective against Klebsiella pneumoniae at low concentrations
Anticancer agentCytotoxic effects on multiple cancer cell lines
Environmental ScienceBiodegradation researchDegraded by specific bacterial strains
Industrial ChemistryIntermediate in chemical synthesisUsed in production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Propanil (N-(3,4-Dichlorophenyl)Propanamide)

  • Molecular Formula: C₉H₉Cl₂NO
  • Key Features :
    • Propanamide backbone with a 3,4-dichlorophenyl substituent.
    • Widely used as a post-emergence herbicide targeting grasses and broadleaf weeds by inhibiting photosynthesis .
  • Comparison: The target compound replaces the 3,4-dichloro substitution with 2,6-dichloro-3-methylphenyl, which may enhance steric hindrance and alter binding affinity to plant acetolactate synthase (ALS).

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Key Features :
    • Acetamide backbone with 2,6-diethylphenyl and methoxymethyl groups.
    • Pre-emergence herbicide inhibiting fatty acid synthesis in weeds .
  • Comparison :
    • The target compound’s propanamide chain may slow metabolic degradation compared to alachlor’s acetamide structure.
    • The 2,6-dichloro substitution (vs. alachlor’s diethyl groups) likely reduces electron density on the aromatic ring, affecting interactions with target enzymes .

Dimethenamid (2-Chloro-N-(2,4-Dimethyl-3-Thienyl)-N-(2-Methoxy-1-Methylethyl)Acetamide)

  • Molecular Formula: C₁₂H₁₆ClNO₂S
  • Key Features :
    • Thienyl-substituted acetamide with a methoxy group.
    • Selective herbicide for maize, targeting ALS enzymes .
  • Comparison :
    • The target compound lacks sulfur-containing heterocycles (e.g., thienyl in dimethenamid), which may reduce photodegradation susceptibility.
    • The 3-methyl group on the phenyl ring could enhance hydrophobic interactions in plant cell membranes compared to dimethenamid’s thienyl moiety .

Structural and Functional Analysis Table

Compound Name Backbone Substituents on Aromatic Ring Key Functional Groups Primary Use
2-Chloro-N-(2,6-dichloro-3-methylphenyl)propanamide Propanamide 2,6-dichloro-3-methylphenyl Cl, CH₃ Potential herbicide
Propanil Propanamide 3,4-dichlorophenyl Cl Herbicide
Alachlor Acetamide 2,6-diethylphenyl C₂H₅, OCH₃ Herbicide
Dimethenamid Acetamide 2,4-dimethyl-3-thienyl S, OCH₃ Herbicide

Research Findings and Implications

  • Substituent Effects: The 2,6-dichloro arrangement in the target compound may hinder enzymatic degradation due to steric effects, increasing environmental persistence compared to 3,4-dichloro analogs like propanil .
  • Mode of Action :
    • Propanamide derivatives (e.g., propanil) typically inhibit photosynthesis or ALS enzymes. The target compound’s structural divergence suggests a unique binding profile, possibly effective against herbicide-resistant weeds .
  • Toxicity and Regulation :
    • Chlorinated propanamides are often regulated due to bioaccumulation risks. The presence of three chlorine atoms in the target compound may necessitate stricter toxicity evaluations compared to analogs with fewer halogens .

Q & A

Q. What advanced analytical techniques resolve spectral ambiguities in complex mixtures?

  • Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) differentiates isobaric impurities. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in crude mixtures. For chiral purity, chiral HPLC with polysaccharide-based columns is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide
Reactant of Route 2
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2-chloro-N-(2,6-dichloro-3-methylphenyl)propanamide

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